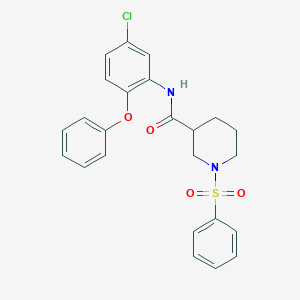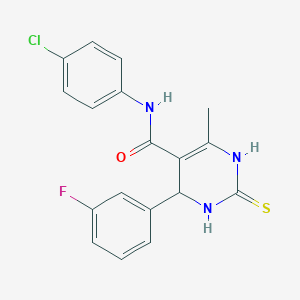![molecular formula C21H31N3O4 B4192247 ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate](/img/structure/B4192247.png)
ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate
描述
Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate, also known as EBVP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. EBVP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is not fully understood, but it is believed to inhibit the activity of enzymes involved in various metabolic pathways. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics.
Biochemical and Physiological Effects
ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been reported to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have low toxicity towards normal cells, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate in lab experiments is its broad-spectrum activity against various cancer cells and pathogens. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to have low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy and antibiotics. However, the synthesis process of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is complex and requires specialized equipment and expertise. Moreover, the low yield of the synthesis process can make it challenging to obtain large quantities of pure ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.
未来方向
There are several future directions for the research on ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. One of the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is in the development of novel anticancer and antifungal drugs. Further studies are needed to elucidate the mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate and its potential targets. Moreover, the optimization of the synthesis process can lead to the development of more efficient and cost-effective methods for producing ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate can provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is a promising compound that has potential applications in various fields, including drug discovery and development. The synthesis of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate involves a complex process, but its unique chemical structure and broad-spectrum activity make it a valuable candidate for further research. The elucidation of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments can provide valuable insights into the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.
科学研究应用
Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to have anticancer, antifungal, and antibacterial properties. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been shown to have potent antifungal activity against Candida albicans, a common fungal pathogen.
属性
IUPAC Name |
ethyl 4-[2-[(4-ethylbenzoyl)amino]-3-methylbutanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-5-16-7-9-17(10-8-16)19(25)22-18(15(3)4)20(26)23-11-13-24(14-12-23)21(27)28-6-2/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBBECWPGSNZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{N-[(4-ethylphenyl)carbonyl]valyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide](/img/structure/B4192172.png)

![{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192195.png)
![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4192200.png)
![3-({3-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4192208.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![1-(4-biphenylyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone](/img/structure/B4192229.png)
![N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192236.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4192241.png)
![N-ethyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4192267.png)